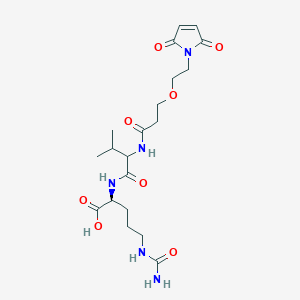

Mal-PEG1-Val-Cit-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H31N5O8 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C20H31N5O8/c1-12(2)17(18(29)23-13(19(30)31)4-3-8-22-20(21)32)24-14(26)7-10-33-11-9-25-15(27)5-6-16(25)28/h5-6,12-13,17H,3-4,7-11H2,1-2H3,(H,23,29)(H,24,26)(H,30,31)(H3,21,22,32)/t13-,17?/m0/s1 |

InChI Key |

SKWRAPKHBJCLFL-CWQZNGJJSA-N |

Isomeric SMILES |

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mal-PEG1-Val-Cit-OH Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which bridges these two components, is of paramount importance to the safety and efficacy of the ADC. This technical guide provides a comprehensive overview of the mechanism of action of the Mal-PEG1-Val-Cit-OH linker, a sophisticated system designed for controlled drug release. We will delve into the specific roles of each component: the maleimide for antibody conjugation, the polyethylene glycol (PEG) spacer for modulating physicochemical properties, the cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide for targeted payload release, and the self-immolative p-aminobenzyl alcohol (PABC) spacer that ensures the liberation of an unmodified active drug. This guide will further present representative quantitative data, detailed experimental protocols for the evaluation of ADCs with this linker, and visual diagrams to elucidate key pathways and processes.

Introduction to the Mal-PEG1-Val-Cit-PABC Linker System

The this compound linker, in its final conjugated form incorporating a p-aminobenzyl carbamate (PABC) spacer and a cytotoxic payload, is a highly engineered chemical entity central to the function of numerous ADCs. Its design is predicated on maintaining stability in systemic circulation to minimize off-target toxicity, followed by efficient cleavage and drug release within the target cancer cell. The linker's multi-component structure ensures a sequence of well-orchestrated events, from antibody conjugation to payload liberation, which are critical for the therapeutic window of the ADC.

The nomenclature "this compound" describes the precursor to the full linker-drug construct. In a typical ADC synthesis, the hydroxyl group (-OH) serves as an attachment point for a PABC spacer, which is then connected to the cytotoxic drug.[1]

Mechanism of Action

The therapeutic effect of an ADC equipped with a Mal-PEG1-Val-Cit-PABC linker is realized through a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the linker ensuring the cytotoxic payload remains securely attached to the antibody, preventing premature release.[2]

-

Antibody Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.

-

Lysosomal Trafficking: Once inside the cell, the ADC is trafficked to the lysosome, an organelle characterized by an acidic environment (pH 4.5-5.5) and a high concentration of proteases.[1]

-

Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide component of the linker is recognized and cleaved by cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells.[1][] The amide bond between citrulline and the PABC spacer is hydrolyzed. While cathepsin B is the primary enzyme responsible for this cleavage, other lysosomal proteases can also contribute to this process.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide triggers the critical self-immolation of the PABC spacer. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This cascade fragmentation releases the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant. This "traceless" release is crucial for ensuring the full potency of the drug.

Role of Individual Components

-

Maleimide (Mal): The maleimide group is a thiol-reactive functional group that facilitates the covalent conjugation of the linker to the monoclonal antibody. This is typically achieved through a Michael addition reaction with the sulfhydryl groups of cysteine residues on the antibody, which can be naturally occurring or engineered for site-specific conjugation.

-

Polyethylene Glycol (PEG1): The single PEG unit serves to enhance the hydrophilicity and solubility of the linker-drug conjugate. This can be particularly important when dealing with hydrophobic payloads, as it can help to prevent aggregation of the ADC and improve its pharmacokinetic properties.

-

Valine-Citrulline (Val-Cit): This dipeptide is the cornerstone of the linker's targeted release mechanism. It is designed to be a substrate for cathepsin B, an enzyme highly active in the lysosomal environment of tumor cells but with low activity in the bloodstream. The Val-Cit sequence offers a balance of stability in plasma and susceptibility to cleavage within the target cell.

-

p-Aminobenzyl Carbamate (PABC) Spacer: The PABC spacer is a self-immolative unit that connects the cleavable dipeptide to the cytotoxic drug. Its role is to ensure that upon cleavage of the Val-Cit linker, the payload is released in its active, unmodified form.

Visualizing the Mechanism and Workflow

To better understand the intricate processes involved, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

References

A Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by Cathepsin B. This mechanism is a critical component in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs), enabling the conditional release of therapeutic payloads within the lysosomal compartment of target cells. While this document focuses on the core Val-Cit cleavage, the principles and data are directly applicable to variants such as the Maleimide-PEG1-Val-Cit-OH (Mal-PEG1-Val-Cit-OH) linker, where the maleimide and PEG components serve as conjugation and spacing moieties, respectively, without altering the enzymatic cleavage site.

The Core Mechanism: Cathepsin B and the Val-Cit Dipeptide

Cathepsin B is a cysteine protease predominantly located in the lysosomes, cellular organelles responsible for degradation and recycling.[1][2] Its enzymatic activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5) and relies on a Cys-His catalytic dyad in its active site.[1] Many tumor types exhibit elevated levels of Cathepsin B, making it a prime target for designing tumor-activated prodrugs.[2][]

The Val-Cit linker is the most widely utilized protease-cleavable sequence in ADC development. The cleavage mechanism is highly specific, driven by favorable interactions between the dipeptide and the enzyme's active site subsites:

-

P2 Position (Valine): The hydrophobic valine residue fits into the S2 subsite of Cathepsin B.

-

P1 Position (Citrulline): The non-proteinogenic amino acid citrulline occupies the S1 subsite.

Following enzymatic hydrolysis of the amide bond at the C-terminus of the citrulline residue, a cascade is initiated to release the attached payload, often facilitated by a self-immolative spacer like p-aminobenzyl carbamate (PABC). This multi-step process ensures that the active payload is released in its unmodified, potent form. It is important to note that while Cathepsin B is the primary target, other lysosomal proteases such as Cathepsin L, S, and F can also contribute to Val-Cit cleavage, providing a degree of redundancy that may prevent resistance.

Quantitative Analysis of Dipeptide Linker Cleavage

The efficiency of enzymatic cleavage is determined by kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). While kinetic data for full antibody-drug conjugates are not always available, studies on model substrates provide crucial insights into the cleavage efficiency of different dipeptide linkers by Cathepsin B.

| Peptide Linker | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

| Table 1: Representative kinetic parameters for the cleavage of various dipeptide-PABC model substrates by human Cathepsin B. Data is compiled from publicly available sources for illustrative purposes. |

Visualizing the Cleavage and Drug Delivery Process

Diagrams are essential for understanding the complex sequence of events from enzymatic action to cellular drug delivery.

The process within a cellular context involves several stages, from ADC binding to a target cell to the final release of the payload within the lysosome.

References

The Function of the PEG1 Spacer in ADC Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The architecture of an ADC is a triad of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of the ADC's therapeutic index, directly influencing its stability, solubility, pharmacokinetics (PK), and efficacy.[1]

Within the diverse landscape of linker technologies, the incorporation of polyethylene glycol (PEG) spacers has become a key strategy for optimizing ADC performance.[1] This technical guide provides an in-depth examination of the function of the shortest possible PEG spacer, the single mono-ethylene glycol unit (PEG1), in ADC linkers. We will explore its impact on the physicochemical and pharmacological properties of ADCs, present available quantitative data, provide detailed experimental protocols for ADC evaluation, and illustrate key concepts with structural and workflow diagrams.

The Structural Role and Physicochemical Properties of the PEG1 Spacer

A PEG1 spacer consists of a single ethylene glycol unit. Despite its small size, its inclusion in an ADC linker imparts significant and beneficial physicochemical properties, primarily driven by its inherent hydrophilicity.

Mitigating Hydrophobicity: Many potent cytotoxic payloads are highly hydrophobic.[1] This hydrophobicity can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs), which complicates manufacturing, reduces stability, and can lead to rapid clearance from circulation.[1] The hydrophilic PEG1 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing these issues. This enhancement in solubility and stability is crucial for the development of ADCs with higher, more potent DARs.

Improving Conjugation and Stability: The inclusion of a PEG spacer can facilitate the conjugation process by enabling the use of aqueous buffers with minimal organic co-solvents. Furthermore, even a short PEG1 spacer can have a significant impact on the stability of the ADC. In one study, an ADC with a PEG1 spacer demonstrated greater stability and less premature payload release in rodent plasma compared to an equivalent ADC with a PEG4 spacer. This suggests that for certain constructs, a shorter PEG spacer can be optimal for preventing premature deconjugation.

Impact on ADC Pharmacokinetics, Stability, and Efficacy

The introduction of a PEG spacer, including a PEG1 unit, can profoundly influence the in vivo behavior of an ADC.

Pharmacokinetics: A primary advantage of PEGylation is the improvement of an ADC's pharmacokinetic profile. The PEG chain creates a "hydration shell" around the conjugate, which increases its hydrodynamic size and shields it from renal clearance mechanisms. This generally leads to:

-

Slower Plasma Clearance: ADCs with PEG linkers consistently show slower clearance rates. Studies have shown that clearance rates decrease as PEG chain length increases, often plateauing at around 8 PEG units.

-

Longer Circulation Half-Life: By reducing the rate of clearance, PEGylation extends the time the ADC remains in circulation.

-

Increased Overall Exposure (AUC): The combination of slower clearance and longer half-life results in greater overall drug exposure.

In Vitro Cytotoxicity: The effect of PEG spacers on in vitro potency can be context-dependent. While longer PEG chains can sometimes cause steric hindrance that slightly reduces immediate cytotoxicity, some studies have shown that short PEG linkers (PEG2, PEG4, PEG8) have no significant negative impact on the in vitro potency of the ADC compared to a non-PEGylated version.

In Vivo Efficacy: The enhanced pharmacokinetic properties conferred by PEG linkers often translate to improved in vivo efficacy. The prolonged circulation allows for greater accumulation of the ADC in tumor tissue, which can lead to more effective tumor growth inhibition.

Data Presentation: Comparative Analysis of PEG Spacer Length

The following tables summarize quantitative data synthesized from various preclinical studies. It is important to note that the data comes from studies using different antibodies, payloads, and experimental models, which makes direct, absolute comparisons challenging. The trends, however, provide valuable insights into the function of PEG spacers.

Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity

| Linker Type | ADC Construct | Cell Line | IC50 (ng/mL) | Fold Change vs. No PEG |

| No PEG | Anti-CD30 ADC | Karpas-299 | ~10 | 1.0 |

| PEG2 | Anti-CD30 ADC | Karpas-299 | ~10 | 1.0 |

| PEG4 | Anti-CD30 ADC | Karpas-299 | ~10 | 1.0 |

| PEG8 | Anti-CD30 ADC | Karpas-299 | ~10 | 1.0 |

| PEG12 | Anti-CD30 ADC | Karpas-299 | ~10 | 1.0 |

| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 1.5 | 1.0 |

| PEG4k | ZHER2-PEG4K-MMAE | NCI-N87 | 6.75 | 4.5 |

| PEG10k | ZHER2-PEG10K-MMAE | NCI-N87 | 33.75 | 22.5 |

Data adapted from Burke et al., 2017 and Li et al., 2021.

Table 2: Impact of PEG Spacer Length on Pharmacokinetics

| Linker Type | ADC Construct | Species | Plasma Half-life (t1/2) | Clearance Rate |

| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | N/A |

| PEG4k | ZHER2-PEG4K-MMAE | Mouse | 49.2 min (2.5x increase) | N/A |

| PEG10k | ZHER2-PEG10K-MMAE | Mouse | 219.0 min (11.2x increase) | N/A |

| No PEG | Glucuronide-MMAE | Rat | N/A | High |

| PEG4 | Glucuronide-MMAE | Rat | N/A | Moderate |

| PEG8 | Glucuronide-MMAE | Rat | N/A | Low (Optimal) |

| PEG12 | Glucuronide-MMAE | Rat | N/A | Low |

Data synthesized from Li et al., 2021 and Burke et al., 2017.

Experimental Protocols

Detailed and robust experimental evaluation is critical to understanding the impact of a PEG1 spacer on ADC performance. Below are representative protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

1. Materials:

-

Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.

-

Complete cell culture medium.

-

ADC with PEG1 linker and a non-PEGylated control ADC.

-

96-well tissue culture plates.

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader.

2. Procedure:

-

Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight at 37°C with 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the PEG1-ADC and control ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the appropriate wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve (Cell Viability % vs. ADC Concentration) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma by measuring the change in DAR or the amount of released payload over time.

1. Materials:

-

Test ADC (with PEG1 linker).

-

Plasma from relevant species (e.g., human, mouse).

-

Phosphate-buffered saline (PBS).

-

37°C incubator.

-

Immunoaffinity capture beads (e.g., Protein A).

-

LC-MS instrumentation.

2. Procedure:

-

ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.

-

Sample Analysis (to measure DAR):

-

Thaw samples and isolate the ADC from the plasma using immunoaffinity capture beads.

-

Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.

-

3. Data Analysis:

-

Plot the average DAR against time.

-

A decrease in DAR over time indicates linker cleavage and payload loss. Calculate the half-life (t1/2) of the ADC in plasma by fitting the data to a suitable kinetic model.

Conclusion

The inclusion of even a single ethylene glycol (PEG1) unit as a spacer in an ADC linker can be a highly effective strategy for optimizing the conjugate's therapeutic potential. By imparting hydrophilicity, the PEG1 spacer can significantly improve the solubility and stability of ADCs, particularly those with hydrophobic payloads, enabling the development of conjugates with higher drug-to-antibody ratios. This seemingly minor structural modification can lead to substantial improvements in pharmacokinetics, including reduced clearance and extended half-life, which often translates to enhanced in vivo efficacy. While the impact on in vitro potency can vary, the overall benefits to the ADC's developability and in vivo performance underscore the critical function of the PEG1 spacer. The careful and empirical evaluation of linker technology, including the strategic use of short PEG spacers, remains a cornerstone of rational ADC design for the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to the Design and Synthesis of the Mal-PEG1-Val-Cit-OH Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design principles, synthesis, and application of the Mal-PEG1-Val-Cit-OH linker, a critical component in the development of modern antibody-drug conjugates (ADCs). This cleavable linker system is engineered for stability in systemic circulation and specific, efficient release of cytotoxic payloads within the tumor microenvironment.

Core Design Principles of the this compound Linker

The this compound linker is a sophisticated chemical entity, with each component meticulously selected to perform a specific function in the overall mechanism of an ADC. The strategic combination of these components ensures that the potent cytotoxic drug is delivered specifically to cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[][2]

a) Maleimide (Mal) Group: The Antibody Conjugation Handle

The maleimide group serves as the reactive handle for covalent attachment of the linker to the monoclonal antibody (mAb).[] It exhibits high reactivity and specificity towards thiol groups, which are typically found in the cysteine residues of proteins.[4][5] This reaction, a Michael addition, proceeds rapidly under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond. The high chemoselectivity of the maleimide-thiol reaction minimizes non-specific conjugation to other amino acid residues, ensuring a more homogeneous ADC product.

b) Polyethylene Glycol (PEG1) Spacer: The Solubility and Stability Enhancer

The single polyethylene glycol unit (PEG1) acts as a hydrophilic spacer, imparting several beneficial properties to the ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). The inclusion of a PEG spacer enhances the overall solubility and stability of the ADC, mitigating the risk of aggregation. Furthermore, the PEG spacer can create a "hydration shell" around the conjugate, which can prolong its circulation half-life by reducing clearance by the reticuloendothelial system. While longer PEG chains can further enhance these properties, even a single PEG unit can provide significant benefits.

c) Valine-Citrulline (Val-Cit) Dipeptide: The Cathepsin B Cleavage Site

The Val-Cit dipeptide is the cornerstone of the linker's cleavable design. This specific amino acid sequence is recognized and efficiently cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells. The linker remains stable in the bloodstream, where the physiological pH is not optimal for cathepsin B activity. Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the acidic environment and high concentration of cathepsin B lead to the specific cleavage of the peptide bond between citrulline and the adjacent group (in this case, the hydroxyl group, or more commonly in ADCs, a self-immolative spacer like PABC).

d) Carboxylic Acid (-OH) Terminus: The Payload Attachment Point

The terminal carboxylic acid group provides a versatile attachment point for the cytotoxic payload. This is typically achieved through an ester or amide bond formation, often facilitated by a self-immolative spacer such as p-aminobenzyl carbamate (PABC) to ensure the release of the unmodified, active drug. For the purpose of this guide, we focus on the linker itself, terminating in a hydroxyl group which would be the precursor to payload attachment.

Synthesis of the this compound Linker

The synthesis of the this compound linker is a multi-step process involving standard peptide coupling and protection/deprotection chemistries. A representative synthetic scheme is outlined below.

Experimental Protocol:

Materials:

-

Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl) or a similar activated ester of the dipeptide.

-

Maleimido-PEG1-NHS ester.

-

Diisopropylethylamine (DIPEA).

-

Dimethylformamide (DMF).

-

Piperidine.

-

Trifluoroacetic acid (TFA).

-

Dichloromethane (DCM).

-

Diethyl ether.

-

Reverse-phase HPLC for purification.

-

Mass spectrometer for characterization.

Procedure:

-

Coupling of Maleimide-PEG1 to the Dipeptide:

-

Dissolve Fmoc-Val-Cit-OH (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve Maleimido-PEG1-amine (1 equivalent) in anhydrous DMF.

-

Slowly add the activated dipeptide solution to the Maleimido-PEG1-amine solution.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected linker.

-

-

Fmoc Deprotection:

-

Dissolve the crude Fmoc-protected linker in a 20% solution of piperidine in DMF.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

-

-

Purification:

-

Purify the crude this compound linker by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the desired product and confirm the identity and purity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Quantitative Data on Linker Performance

The performance of an ADC linker is evaluated based on several key parameters, including stability in plasma, cleavage efficiency by the target enzyme, and its impact on the overall properties of the ADC. The following tables summarize representative data for Val-Cit containing linkers.

Table 1: Plasma Stability of Val-Cit vs. Val-Ala Linkers

| Linker | Plasma Source | Incubation Time (days) | % Intact ADC Remaining |

| Mal-PEG-Val-Cit | Human | 7 | >95% |

| Mal-PEG-Val-Cit | Mouse | 7 | <10% |

| Mal-PEG-Val-Ala | Human | 7 | >95% |

| Mal-PEG-Val-Ala | Mouse | 7 | >90% |

Note: The instability of Val-Cit linkers in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which is not present in human plasma. This is a critical consideration for preclinical evaluation of ADCs.

Table 2: In Vitro Cleavage of Dipeptide Linkers by Cathepsin B

| Linker | Time (minutes) | % Cleavage |

| Mal-PEG-Val-Cit-PABC-Payload | 30 | >80% |

| Mal-PEG-Val-Ala-PABC-Payload | 30 | ~70% |

| Non-cleavable Linker | 1440 (24 hours) | <5% |

Data adapted from studies on Val-Cit and Val-Ala linkers. The presence of a PABC self-immolative spacer is typical in these assays.

Mandatory Visualizations

Linker Structure and Conjugation

Caption: Structure of the this compound linker and its conjugation to an antibody and payload.

ADC Mechanism of Action: From Circulation to Cell Death

Caption: The signaling pathway of an ADC from systemic circulation to targeted cell killing.

Experimental Workflow: ADC Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and characterization of an antibody-drug conjugate.

References

The Crucial Role of Mal-PEG1-Val-Cit-OH in Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is being revolutionized by antibody-drug conjugates (ADCs), which offer the promise of targeted chemotherapy with enhanced efficacy and reduced systemic toxicity. A critical component of these sophisticated biotherapeutics is the linker that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth exploration of Mal-PEG1-Val-Cit-OH, a cornerstone cleavable linker system, and its application in the targeted delivery of therapeutic agents to cancer cells.

Introduction to this compound: Structure and Function

This compound is a heterobifunctional linker composed of three key functional units: a maleimide group, a single polyethylene glycol (PEG) spacer, and a dipeptide sequence of valine and citrulline. This specific architecture is engineered to ensure stability in systemic circulation and to facilitate selective cleavage within the tumor microenvironment.

-

Maleimide (Mal): This functional group provides a reactive handle for covalent conjugation to the antibody. It specifically and efficiently reacts with the sulfhydryl groups of cysteine residues on the antibody, forming a stable thioether bond.

-

Polyethylene Glycol (PEG1): The short PEG spacer enhances the solubility and pharmacokinetic properties of the ADC. It can also help to reduce aggregation and immunogenicity.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2]

-

Hydroxyl Group (-OH): This terminal group is the attachment point for a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC), which in turn is connected to the cytotoxic drug.[3]

Mechanism of Action: Targeted Payload Delivery and Release

The efficacy of an ADC utilizing the Mal-PEG1-Val-Cit linker hinges on a multi-step process that ensures the cytotoxic payload is delivered specifically to cancer cells, minimizing off-target effects.

-

Circulation and Targeting: Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.[4]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[4]

-

Lysosomal Trafficking: The internalized endosome containing the ADC traffics to and fuses with lysosomes.

-

Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome, with its high concentration of proteases like cathepsin B, facilitates the cleavage of the Val-Cit dipeptide linker.

-

Payload Release: The cleavage of the Val-Cit bond triggers the spontaneous 1,6-elimination of the PABC self-immolative spacer, leading to the release of the active cytotoxic drug into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released payload, a potent cytotoxic agent such as Monomethyl Auristatin E (MMAE), can then exert its cell-killing effects.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Mal-PEG1-Val-Cit-OH to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This document provides a detailed protocol for the conjugation of a maleimide-functionalized, enzyme-cleavable linker, Mal-PEG1-Val-Cit-OH, to a monoclonal antibody.

The this compound linker system incorporates several key features:

-

Maleimide (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.[][2]

-

Polyethylene Glycol (PEG1): A single PEG unit that can enhance the hydrophilicity and solubility of the linker-payload complex, potentially improving the pharmacokinetic properties of the ADC.[3][4]

-

Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of tumor cells.[5] This ensures intracellular release of the cytotoxic payload, minimizing off-target toxicity.

-

PABC (p-aminobenzyl alcohol) spacer (implied): The hydroxyl group on the citrulline is typically part of a self-immolative PABC spacer. Following cleavage of the Val-Cit linker by Cathepsin B, the PABC spacer spontaneously releases the attached drug in its active form.

This protocol will detail the materials and methods for antibody reduction, conjugation of the this compound linker, and subsequent purification and characterization of the resulting ADC.

Mechanism of Action: Intracellular Payload Release

The targeted delivery and specific release of the cytotoxic payload are central to the therapeutic efficacy of ADCs. The mechanism for an ADC utilizing a Val-Cit linker is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell.

Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome activates proteases, such as Cathepsin B. Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker, initiating the release of the cytotoxic payload. The freed payload can then exert its pharmacological effect, typically by disrupting essential cellular processes like microtubule polymerization or DNA replication, ultimately leading to apoptosis of the cancer cell.

Experimental Workflow

The overall process for conjugating this compound to a monoclonal antibody can be broken down into four main stages: Antibody Preparation, Conjugation, Purification, and Characterization.

Experimental Protocols

Antibody Preparation and Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb)

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reduction Buffer: Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.5

-

Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Protocol:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to transfer the mAb into the Reduction Buffer.

-

Adjust the mAb concentration to 2-10 mg/mL.

-

-

Reduction Reaction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in water.

-

Add a 5- to 10-fold molar excess of TCEP to the antibody solution. The optimal molar ratio may need to be determined empirically to achieve the desired number of free thiols.

-

Incubate the reaction for 30-60 minutes at room temperature or 37°C.

-

-

Removal of Reducing Agent:

-

Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with Reduction Buffer. This step is critical to prevent TCEP from interfering with the subsequent maleimide reaction.

-

Conjugation of this compound to Reduced Antibody

This protocol details the conjugation of the maleimide-functionalized linker to the generated thiol groups on the antibody.

Materials:

-

Reduced monoclonal antibody

-

This compound

-

Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide, DMSO)

-

Quenching Solution: N-acetyl cysteine (NAC) or Cysteine in PBS

Protocol:

-

Linker Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

-

Conjugation Reaction:

-

To the chilled, reduced antibody solution, add the this compound stock solution to achieve a final molar excess of 5- to 20-fold over the antibody. The optimal ratio should be determined to control the Drug-to-Antibody Ratio (DAR).

-

Ensure the final concentration of the organic solvent (DMSO) in the reaction mixture is low (typically ≤10% v/v) to avoid antibody denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light. The reaction should be performed at a pH between 7.0 and 7.5 for optimal thiol-maleimide coupling.

-

-

Quenching:

-

Stop the reaction by adding an excess of the Quenching Solution (e.g., 20-fold molar excess over the maleimide linker) to cap any unreacted maleimide groups.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Purification of the Antibody-Drug Conjugate

This protocol describes the removal of unreacted linker-payload and other small molecules from the ADC.

Materials:

-

Quenched conjugation reaction mixture

-

Purification Buffer: PBS, pH 7.4

-

Size-Exclusion Chromatography (SEC) system and column (e.g., Superdex 200 or equivalent) or Tangential Flow Filtration (TFF) system.

Protocol:

-

Purification:

-

Purify the ADC from the quenched reaction mixture using SEC or TFF.

-

For SEC, equilibrate the column with Purification Buffer and load the reaction mixture. Collect fractions corresponding to the high molecular weight peak (the ADC).

-

For TFF, use a membrane with an appropriate molecular weight cut-off (e.g., 30 kDa) and perform diafiltration against the Purification Buffer.

-

-

Concentration and Storage:

-

Pool the purified ADC fractions and concentrate to the desired concentration.

-

Sterile filter the final ADC solution and store at 2-8°C for short-term use or at -80°C for long-term storage.

-

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters to assess include the Drug-to-Antibody Ratio (DAR), purity, and identity.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that influences the ADC's potency and therapeutic window. It can be determined using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

A. UV-Vis Spectroscopy

This method is based on the differential absorbance of the antibody and the linker-payload at two different wavelengths.

Protocol:

-

Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (if it has a distinct absorbance peak).

-

Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the linker-payload.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers. This allows for the resolution of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

Protocol:

-

Mobile Phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Potassium Phosphate, pH 7.0, with 25% isopropanol).

-

-

Chromatography:

-

Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with Mobile Phase A.

-

Inject the purified ADC.

-

Elute with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

-

-

Data Analysis:

-

Integrate the peak areas for each DAR species.

-

Calculate the average DAR by taking the weighted average of the peak areas.

-

| Parameter | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) |

| Principle | Differential light absorbance | Separation based on hydrophobicity |

| Information Provided | Average DAR | Average DAR and distribution of DAR species |

| Advantages | Rapid and simple | Provides information on heterogeneity and positional isomers |

| Limitations | Requires distinct absorbance spectra; less accurate for heterogeneous samples | More complex method development; requires specialized columns and buffers |

Table 1: Comparison of methods for DAR determination.

Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)

SEC is used to determine the purity of the ADC and to quantify the presence of high molecular weight species (aggregates).

Protocol:

-

Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5).

-

Inject the purified ADC.

-

Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.

-

Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the ADC and determining the mass of the light and heavy chains, which will be modified by the conjugated drug-linker.

Protocol:

-

Sample Preparation: The ADC sample may be analyzed intact (native MS) or after reduction to separate the light and heavy chains.

-

LC Separation: Separate the ADC species using reverse-phase or size-exclusion chromatography.

-

MS Analysis: Analyze the eluting species using a high-resolution mass spectrometer (e.g., Q-TOF).

-

Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different ADC species and confirm the successful conjugation of the linker-payload.

| Parameter | Typical Value / Condition |

| Antibody Concentration for Reduction | 2 - 10 mg/mL |

| TCEP:Antibody Molar Ratio | 5:1 to 10:1 |

| Reduction Incubation Time | 30 - 60 minutes |

| Reduction Temperature | Room Temperature to 37°C |

| Conjugation pH | 7.0 - 7.5 |

| Maleimide Linker:Antibody Molar Ratio | 5:1 to 20:1 |

| Conjugation Incubation Time | 1 - 2 hours (RT) or Overnight (4°C) |

| Final DMSO Concentration in Reaction | ≤ 10% (v/v) |

| Target Average DAR | 2 - 4 |

| Acceptable Aggregate Content | < 5% |

Table 2: Summary of typical quantitative parameters for ADC conjugation and characterization.

Conclusion

The protocol outlined in this document provides a comprehensive framework for the successful conjugation of this compound to a monoclonal antibody. Adherence to these methodologies, coupled with rigorous characterization of the final product, is essential for the development of safe and effective Antibody-Drug Conjugates. The optimization of reaction parameters, particularly the molar ratios of reagents, is critical for achieving a desired and consistent Drug-to-Antibody Ratio, which is a key determinant of the ADC's therapeutic index.

References

In Vitro Assay for Measuring Mal-PEG1-Val-Cit-OH Linker Cleavage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile.[1][2] Protease-cleavable linkers, such as those containing the valine-citrulline (Val-Cit) dipeptide sequence, are designed to be stable in systemic circulation but are efficiently cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2][][4] This targeted release mechanism enhances the therapeutic window of the ADC.

The Mal-PEG1-Val-Cit-OH linker is a type of cleavable linker used in ADC development. It incorporates a maleimide group for conjugation to the antibody, a single polyethylene glycol (PEG) unit to potentially improve solubility and pharmacokinetics, and the Val-Cit dipeptide as the Cathepsin B cleavage site. This application note provides detailed protocols for in vitro assays to measure the enzymatic cleavage of the this compound linker, a crucial step in the preclinical characterization of ADCs. Two primary methods are described: a High-Performance Liquid Chromatography (HPLC)-based assay for direct quantification of cleavage products and a fluorescence-based assay for higher throughput screening.

Signaling Pathway and Cleavage Mechanism

The cleavage of the Val-Cit linker is a key step in the release of the cytotoxic payload from an ADC. After the ADC binds to its target antigen on a cancer cell, it is internalized through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including Cathepsin B. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl carbamate (PABC) spacer, if present, or the subsequent part of the linker. This initial cleavage event triggers a self-immolative cascade, leading to the release of the active drug.

Caption: ADC internalization and payload release pathway.

Experimental Protocols

Two common in vitro methods to assess the cleavage of the this compound linker are presented below.

Protocol 1: HPLC-Based Assay for Quantifying Linker Cleavage

This method allows for the direct measurement of the ADC, the cleaved linker-payload, and the free payload over time.

Objective: To quantify the rate of drug release from a Mal-PEG1-Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC conjugated with this compound linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing dithiothreitol (DTT)

-

Quenching Solution: 2% formic acid

-

HPLC system with a C18 column

-

Incubator at 37°C

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the ADC (e.g., 1 µM) and recombinant human Cathepsin B (e.g., 20 nM) in the pre-warmed assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of quenching solution to the aliquot.

-

Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, the cleaved linker-payload, and the free payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Protocol 2: Fluorescence-Based Assay for High-Throughput Screening

This assay utilizes a fluorogenic substrate containing the Val-Cit sequence to indirectly measure cleavage activity, making it suitable for higher throughput applications.

Objective: To screen for conditions or inhibitors that affect the Cathepsin B-mediated cleavage of a Val-Cit containing substrate.

Materials:

-

Fluorogenic Substrate: A peptide sequence containing Val-Cit linked to a fluorophore like 7-amino-4-methylcoumarin (AMC), which is fluorescent upon cleavage.

-

Recombinant human Cathepsin B

-

Assay Buffer: pH 5.0-6.0 with DTT

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Substrate Preparation: Prepare a solution of the peptide-AMC substrate in the assay buffer and add it to the wells of a 96-well microplate.

-

Reaction Initiation: Initiate the reaction by adding activated Cathepsin B to the wells.

-

Incubation and Measurement: Incubate the plate in a fluorescence plate reader at 37°C. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

-

Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.

Data Presentation

Quantitative data from the HPLC-based assay should be summarized in a table for clear comparison of cleavage at different time points.

| Time Point (hours) | Intact ADC (%) | Cleaved Linker-Payload (%) | Free Payload (%) |

| 0 | 100 | 0 | 0 |

| 1 | 85 | 10 | 5 |

| 4 | 50 | 35 | 15 |

| 8 | 20 | 60 | 20 |

| 24 | <5 | >75 | 25 |

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific ADC, linker, and experimental conditions.

Conclusion

The in vitro assays described provide robust and reliable methods for characterizing the cleavage of the this compound linker. The choice between the HPLC-based and fluorescence-based assay will depend on the specific research question, with the former offering direct quantitative measurement of all species and the latter providing a higher throughput for screening purposes. A thorough understanding of the linker's cleavage kinetics is essential for the successful development of stable and effective antibody-drug conjugates.

References

Application Notes and Protocols for Mal-PEG1-Val-Cit-OH Conjugation to Cysteine Residues on Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides detailed application notes and protocols for the conjugation of Mal-PEG1-Val-Cit-OH, a popular cleavable linker, to cysteine residues on antibodies.

The this compound linker system incorporates several key features:

-

Maleimide (Mal): A thiol-reactive group that enables covalent attachment to cysteine residues on the antibody.[][2][3]

-

Polyethylene Glycol (PEG1): A short PEG spacer that can enhance the hydrophilicity and improve the pharmacokinetic properties of the resulting ADC.[4][5]

-

Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment. This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cells, minimizing off-target toxicity.

-

Self-Immolative Spacer (e.g., PABC): Though not explicitly in the "this compound" name, a p-aminobenzyl carbamate (PABC) spacer is typically used in conjunction with the Val-Cit linker to facilitate the efficient release of an unmodified payload following enzymatic cleavage.

This guide will cover the principles of the conjugation reaction, detailed experimental protocols, methods for characterization, and the mechanism of action of the resulting ADC.

Data Presentation

Table 1: Typical Reaction Conditions for Mal-PEG1-Val-Cit-Payload Conjugation to a Cysteine-Engineered Antibody

| Parameter | Recommended Range | Typical Value | Notes |

| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL | Higher concentrations can promote aggregation. |

| Reducing Agent | TCEP or DTT | 5-10 molar excess over antibody | TCEP is often preferred as it is less prone to air oxidation. |

| Reduction pH | 7.0 - 7.5 | 7.2 | Optimal for selective disulfide bond reduction. |

| Reduction Time | 1 - 2 hours | 1.5 hours | Should be optimized for each antibody. |

| Reduction Temperature | 4 - 37 °C | Room Temperature | Higher temperatures can increase reduction rate but may impact antibody stability. |

| Linker-Payload Molar Excess | 1.5 - 5 molar excess over available thiols | 3 molar excess | Higher excess can lead to higher DAR but may increase aggregation. |

| Conjugation pH | 6.5 - 7.5 | 7.0 | Critical for selective maleimide-thiol reaction and minimizing hydrolysis. |

| Conjugation Time | 1 - 4 hours | 2 hours | Longer times may not significantly increase conjugation efficiency. |

| Conjugation Temperature | 4 - 25 °C | Room Temperature | Lower temperatures can reduce the rate of hydrolysis of the maleimide group. |

| Quenching Agent | N-acetylcysteine or Cysteine | 10-20 molar excess over linker-payload | Quenches unreacted maleimide groups to prevent further reactions. |

Table 2: Characterization of a Cysteine-Linked ADC

| Analytical Method | Parameter Measured | Typical Expected Results |

| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Average DAR of 2-4 for site-specific conjugation. |

| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and purity | Separation of species with different numbers of conjugated drugs. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR of light and heavy chains | Provides information on the distribution of the payload on the antibody subunits. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact ADC mass, DAR, and drug load distribution | Confirms the identity and homogeneity of the ADC. |

| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation | Monomeric ADC peak should be >95%. |

| In vitro Cell-Based Assay | Cytotoxicity (IC50) | Potent cytotoxicity on antigen-positive cells, reduced activity on antigen-negative cells. |

| In vitro Cleavage Assay | Payload release | Time-dependent release of the payload in the presence of Cathepsin B. |

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free cysteine thiol groups for conjugation. For cysteine-engineered antibodies, this step may need optimization to selectively reduce the engineered cysteines.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)

-

Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.2)

-

Purification system (e.g., size exclusion chromatography or dialysis cassettes)

Procedure:

-

Prepare the antibody solution to a final concentration of 5 mg/mL in the degassed reaction buffer.

-

Add the reducing agent (TCEP or DTT) to the antibody solution to a final molar excess of 5-10 fold over the antibody.

-

Incubate the reaction mixture for 1.5 hours at room temperature with gentle mixing.

-

Remove the excess reducing agent by either size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against the degassed reaction buffer.

-

Immediately proceed to the conjugation step.

Protocol 2: Conjugation of Mal-PEG1-Val-Cit-Payload to Reduced Antibody

This protocol details the covalent attachment of the maleimide-containing linker-payload to the generated free thiol groups on the antibody.

Materials:

-

Reduced antibody from Protocol 1

-

Mal-PEG1-Val-Cit-Payload stock solution (e.g., 10 mM in DMSO)

-

Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

-

Quenching solution (e.g., 100 mM N-acetylcysteine in water)

-

Purification system (e.g., size exclusion chromatography, protein A chromatography, or tangential flow filtration)

Procedure:

-

Adjust the concentration of the reduced antibody to 5 mg/mL in the degassed reaction buffer (pH 7.0).

-

Add the Mal-PEG1-Val-Cit-Payload stock solution to the antibody solution to achieve a final molar excess of 3-fold over the available thiol groups. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle mixing.

-

To quench any unreacted maleimide groups, add the quenching solution to a final molar excess of 10-20 fold over the initial amount of the linker-payload. Incubate for an additional 30 minutes at room temperature.

-

Purify the resulting ADC from unreacted linker-payload and quenching agent using a suitable purification method.

-

Buffer exchange the purified ADC into a formulation buffer (e.g., histidine or citrate buffer) and store at 4°C for short-term or -80°C for long-term storage.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This protocol provides a straightforward method for estimating the average DAR based on the absorbance of the antibody and the payload at different wavelengths.

Materials:

-

Purified ADC solution

-

Unconjugated antibody solution (for reference)

-

Linker-payload solution (for reference)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for protein) and a wavelength where the payload has maximum absorbance (e.g., λmax_drug).

-

Measure the extinction coefficients of the unconjugated antibody and the free linker-payload at both wavelengths.

-

Calculate the DAR using the following equations, which correct for the contribution of the payload's absorbance at 280 nm and the antibody's absorbance at λmax_drug:

-

A_corrected_280 = A_ADC_280 - (A_ADC_λmax_drug * (ε_drug_280 / ε_drug_λmax_drug))

-

A_corrected_λmax_drug = A_ADC_λmax_drug - (A_ADC_280 * (ε_Ab_λmax_drug / ε_Ab_280))

-

[Ab] = A_corrected_280 / ε_Ab_280

-

[Drug] = A_corrected_λmax_drug / ε_drug_λmax_drug

-

DAR = [Drug] / [Ab]

Where:

-

A_ADC_ is the absorbance of the ADC at the specified wavelength.

-

ε_ is the molar extinction coefficient of the antibody (Ab) or drug at the specified wavelength.

-

Visualizations

Caption: Experimental workflow for ADC synthesis.

Caption: ADC mechanism of action.

References

Application Notes and Protocols for the Use of Mal-PEG1-Val-Cit-OH in Preclinical Antibody-Drug Conjugate (ADC) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to selectively deliver highly potent cytotoxic agents to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties, particularly its stability in circulation and its cleavage mechanism at the target site, are paramount to the ADC's efficacy and safety.

This document provides detailed application notes and protocols for the use of Maleimido-PEG1-Valine-Citrulline-p-aminobenzyl carbamate-Hydroxide (Mal-PEG1-Val-Cit-PABC-OH), a widely utilized cleavable linker in preclinical ADC research. This linker system is designed for stability in the bloodstream and is engineered to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][2] The Val-Cit dipeptide serves as the recognition site for Cathepsin B.[][3] Following enzymatic cleavage, a self-immolative spacer, p-aminobenzyl carbamate (PABC), facilitates the release of the unmodified, active cytotoxic payload inside the target cancer cell.[] The inclusion of a polyethylene glycol (PEG) spacer can enhance the hydrophilicity and solubility of the linker-payload complex, potentially improving the pharmacokinetic properties of the resulting ADC.

These notes are intended to guide researchers in the effective use of Mal-PEG1-Val-Cit-OH for the synthesis and preclinical evaluation of novel ADCs.

Structure and Mechanism of Action

The Mal-PEG1-Val-Cit-PABC-OH linker is a multi-component system designed for controlled drug release.

-

Maleimide Group: Provides a reactive handle for conjugation to thiol groups, typically the sulfhydryl groups of cysteine residues on the antibody.

-

PEG1 Spacer: A single polyethylene glycol unit that can improve solubility and pharmacokinetics.

-

Val-Cit Dipeptide: A substrate for the lysosomal enzyme Cathepsin B, which is highly expressed in many tumor cells.

-

PABC Spacer: A self-immolative unit that, upon cleavage of the Val-Cit linker, spontaneously decomposes to release the payload.

The targeted cell death pathway initiated by an ADC utilizing this linker is a multi-step process.

Preclinical Evaluation of ADCs with Mal-PEG1-Val-Cit Linkers

A thorough preclinical assessment is crucial to determine the therapeutic potential of a novel ADC. This involves a series of in vitro and in vivo studies to evaluate its efficacy, specificity, and safety profile.

I. In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the potency of an ADC against cancer cell lines and for assessing its target specificity. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

A. MTT/XTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in appropriate complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of media.

-

Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free cytotoxic payload (positive control) in complete medium.

-

Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

-

Incubate the plate at 37°C with 5% CO₂ for 48-144 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate at 37°C for 1-4 hours, allowing for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

-

| Parameter | Antigen-Positive Cells | Antigen-Negative Cells | Unconjugated Antibody | Free Payload |

| Expected IC50 | Low (nM to pM range) | High or No Effect | No Effect | Low (similar to ADC in Ag+ cells) |

B. Bystander Effect Assay

The bystander effect, where the released payload kills neighboring antigen-negative cells, is a crucial mechanism for treating heterogeneous tumors.

Experimental Protocol: Co-culture Bystander Assay

-

Cell Preparation:

-

Transduce the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.

-

Create a co-culture of antigen-positive and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:5).

-

As a control, culture the GFP-labeled antigen-negative cells alone.

-

-

ADC Treatment and Incubation:

-

Seed the co-cultures and monocultures in a 96-well plate.

-

Treat the cells with serial dilutions of the ADC.

-

Incubate for 72-120 hours.

-

-

Data Acquisition and Analysis:

-

Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the antigen-negative cell population.

-

Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells.

-

A decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

-

II. In Vivo Efficacy Studies

In vivo studies using animal models are essential to evaluate the anti-tumor activity of an ADC in a physiological setting. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used.

Experimental Protocol: Xenograft Tumor Model

-

Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., SCID or nude mice).

-

Subcutaneously implant a suspension of human tumor cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

-

-

ADC Administration:

-

Administer the ADC, typically via intravenous (i.v.) injection. The dosing schedule can be a single dose or multiple doses over time.

-

-

Efficacy Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Plot the mean tumor volume over time for each group.

-

Evaluate statistical significance between treatment groups.

-

| Treatment Group | Expected Outcome |

| Vehicle Control | Progressive Tumor Growth |

| Unconjugated Antibody | Minimal to No Effect on Tumor Growth |

| ADC | Dose-Dependent Tumor Growth Inhibition, Stasis, or Regression |

III. ADC Conjugation Protocol

The synthesis of a high-quality ADC requires a robust and reproducible conjugation protocol. The following is a general protocol for conjugating a this compound-containing linker-payload to an antibody via reduced interchain cysteines.

Experimental Protocol: Cysteine-Based Conjugation

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

-

Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds. The molar excess of the reducing agent will determine the number of available sulfhydryl groups.

-

Incubate at 37°C for 30 minutes.

-

-

Removal of Reducing Agent:

-

Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with EDTA, pH 7.4).

-

-

Conjugation:

-

Dissolve the Mal-PEG1-Val-Cit-linker-payload in an organic solvent like DMSO.

-

Add the linker-payload solution to the reduced antibody at a specific molar ratio (e.g., 5-10 fold molar excess over available thiols).

-

Incubate the reaction on ice or at room temperature for 1-2 hours.

-

-

Quenching:

-

Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

-

Purification:

-

Purify the ADC from unconjugated payload and other reactants using methods such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.

-

Assess the level of aggregation using SEC-HPLC.

-

Confirm the integrity of the ADC by SDS-PAGE.

-

| Parameter | Typical Target Value | Significance |

| Drug-to-Antibody Ratio (DAR) | 2-4 | Balances potency with potential for aggregation and poor pharmacokinetics. |

| Aggregation | < 5% | High levels of aggregation can lead to immunogenicity and altered PK/PD. |

| Residual Free Payload | As low as possible | Minimizes off-target toxicity. |

Formulation and Stability

The formulation of an ADC is critical for its long-term stability and clinical utility. A stable formulation prevents aggregation and degradation of the ADC.

Key Formulation Considerations:

-

pH and Buffer System: The pH of the formulation buffer can significantly impact the stability of the ADC. Histidine and acetate buffers are commonly used.

-

Excipients: Sugars (e.g., sucrose, trehalose) are often included as cryoprotectants and lyoprotectants for lyophilized formulations.

-

Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are used to prevent surface-induced aggregation and denaturation.

Protocol: Basic Stability Study

-

Prepare the final formulated ADC.

-

Aliquot the ADC into vials and store them at various temperatures (e.g., 4°C, 25°C, 40°C).

-

At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the samples for:

-

Aggregation: Using SEC-HPLC to measure the percentage of high molecular weight species.

-

DAR: Using HIC-HPLC to assess linker stability.

-

Fragmentation: Using SDS-PAGE.

-

Conclusion

The this compound linker system is a cornerstone of modern ADC development, offering a robust mechanism for tumor-specific payload delivery. A comprehensive preclinical evaluation, encompassing in vitro cytotoxicity, in vivo efficacy, and thorough biophysical characterization, is essential for advancing promising ADC candidates toward clinical development. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this linker technology in the pursuit of novel and effective cancer therapies.

References

Application Notes and Protocols for the Formulation of a Mal-PEG1-Val-Cit-OH Antibody-Drug Conjugate for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The Mal-PEG1-Val-Cit-OH linker is a popular choice for ADC development due to its favorable properties. It features a maleimide group for site-specific conjugation to cysteine residues on the antibody, a hydrophilic PEG1 spacer to improve solubility, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for controlled payload release within the target tumor cell.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the formulation of a this compound ADC for preclinical in vivo studies. The following sections will cover the conjugation of the drug-linker to the antibody, purification of the resulting ADC, characterization of the conjugate, and finally, formulation for in vivo administration and a typical efficacy study design.

Principle of this compound ADC Synthesis and Action

The synthesis of a this compound ADC involves a multi-step process that begins with the partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups. The maleimide group of the drug-linker then reacts with these sulfhydryl groups to form a stable thioether bond.[3][] Once the ADC is administered and circulates to the tumor site, it binds to its target antigen on the cancer cell surface and is internalized, typically through endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the high concentration of cathepsin B cleaves the Val-Cit linker, releasing the cytotoxic payload to exert its cell-killing effect.[1]

Experimental Protocols

Protocol 1: Partial Reduction of Antibody with TCEP

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using tris(2-carboxyethyl)phosphine (TCEP).

Materials:

-

Monoclonal antibody (mAb)

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Desalting columns or centrifugal filter devices (e.g., Amicon Ultra)

Procedure:

-

Antibody Preparation: Prepare the antibody in conjugation buffer at a concentration of 5-10 mg/mL.

-

TCEP Reduction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in conjugation buffer.

-

Add a specific molar excess of TCEP to the antibody solution. The optimal molar ratio of TCEP to antibody needs to be determined empirically for each antibody, but a starting point of 2-4 molar equivalents is recommended.

-

Incubate the reaction mixture at 37°C for 1 to 2 hours.

-

-

Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP from the reduced antibody. This is a critical step to prevent the reduction of the maleimide linker in the subsequent step. Use a desalting column or a centrifugal filter device for buffer exchange into fresh, cold conjugation buffer.

Protocol 2: Conjugation of Partially Reduced Antibody with Mal-PEG1-Val-Cit-Drug

This protocol details the conjugation of the thiol-activated antibody with the maleimide-functionalized drug-linker.

Materials:

-

Partially reduced antibody from Protocol 1

-

Mal-PEG1-Val-Cit-Drug (dissolved in anhydrous DMSO to a stock concentration of, for example, 10 mM)

-

Conjugation Buffer (as in Protocol 1)

-

Quenching Solution: L-cysteine or N-acetylcysteine (e.g., 1 M stock)

Procedure:

-

Conjugation Reaction:

-

To the purified, partially reduced antibody solution, add the Mal-PEG1-Val-Cit-Drug stock solution. A molar excess of 5-10 equivalents of the drug-linker relative to the antibody is a common starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize antibody aggregation.

-

Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle mixing. Protect the reaction from light.

-

-

Quenching the Reaction: After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM.

-

Incubation: Incubate for an additional 30-60 minutes at room temperature.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated drug-linker, quenched maleimide-drug, and any protein aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.

Materials:

-

Crude ADC reaction mixture from Protocol 2

-

SEC column (e.g., Sephadex G-25)

-

Purification Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer.

-

Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column.

-

Elution: Elute the ADC with purification buffer at a pre-determined flow rate. The larger ADC molecules will elute first, followed by the smaller, unconjugated drug-linker molecules.

-

Fraction Collection and Analysis: Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer at 280 nm (for protein) and a wavelength appropriate for the cytotoxic drug.

-

Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using a centrifugal filter device.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC